PROTAC CDK9 degrader-5
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Overview
Description
PROTAC CDK9 degrader-5 is a small molecule designed to selectively degrade cyclin-dependent kinase 9 (CDK9) through the proteolysis-targeting chimera (PROTAC) mechanism. CDK9 is a crucial enzyme involved in the regulation of transcription elongation by RNA polymerase II. The degradation of CDK9 has shown potential in disrupting transcriptional programs that drive aberrant cell proliferation, making it a promising target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC CDK9 degrader-5 involves the conjugation of a ligand that binds to CDK9 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:
Synthesis of the CDK9-binding ligand: This involves the preparation of a small molecule that selectively binds to CDK9.
Synthesis of the E3 ligase ligand: This involves the preparation of a small molecule that binds to an E3 ubiquitin ligase, such as cereblon (CRBN).
Linker synthesis: A chemical linker is synthesized to connect the CDK9-binding ligand and the E3 ligase ligand.
Conjugation: The CDK9-binding ligand, linker, and E3 ligase ligand are conjugated to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yield and purity. The process also involves purification steps, such as chromatography, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
PROTAC CDK9 degrader-5 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability and efficacy.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
PROTAC CDK9 degrader-5 has a wide range of scientific research applications, including:
Chemistry: The compound is used to study the chemical properties and reactivity of PROTAC molecules.
Biology: It is used to investigate the role of CDK9 in transcriptional regulation and cell cycle control.
Medicine: The compound is being explored as a potential therapeutic agent for cancer treatment, particularly in cancers driven by dysregulated transcriptional programs.
Mechanism of Action
PROTAC CDK9 degrader-5 exerts its effects by inducing the degradation of CDK9 through the ubiquitin-proteasome system. The compound forms a ternary complex with CDK9 and an E3 ubiquitin ligase, such as cereblon (CRBN). This complex facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome. The degradation of CDK9 disrupts transcriptional elongation and downregulates the expression of genes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
KI-CDK9d-32: A highly potent and selective CDK9 degrader that leads to rapid downregulation of MYC protein and mRNA transcript levels.
Palbo-PROTAC: A PROTAC that degrades both CDK4 and CDK6, used in combination with other agents to inhibit tumor cell proliferation.
Uniqueness
PROTAC CDK9 degrader-5 is unique in its selective degradation of CDK9, which offers a distinct advantage over traditional CDK9 inhibitors. By degrading CDK9, the compound not only inhibits its kinase activity but also removes its scaffolding functions, leading to a more comprehensive disruption of transcriptional programs .
Properties
Molecular Formula |
C42H48Cl2N8O9 |
---|---|
Molecular Weight |
879.8 g/mol |
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-[1-[11-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]undecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C42H48Cl2N8O9/c43-27-12-10-13-28(44)36(27)39(57)48-29-23-46-50-37(29)40(58)47-25-18-21-51(22-19-25)34(55)15-7-5-3-1-2-4-6-8-20-45-33(54)24-61-31-14-9-11-26-35(31)42(60)52(41(26)59)30-16-17-32(53)49-38(30)56/h9-14,23,25,30H,1-8,15-22,24H2,(H,45,54)(H,46,50)(H,47,58)(H,48,57)(H,49,53,56) |
InChI Key |
DZJCTNGKFRUZQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl |
Origin of Product |
United States |
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